molecular formula C12H19N5O B2530068 3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2197735-88-7

3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2530068
CAS No.: 2197735-88-7
M. Wt: 249.318
InChI Key: RKVKQGPNPSCKQL-UHFFFAOYSA-N
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Description

3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C12H19N5O and its molecular weight is 249.318. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

A range of studies have focused on the synthesis and unique chemical properties of compounds related to 3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one. For instance, Ivanov et al. (2017) developed a new method for synthesizing halo-substituted pyrazolo[5,1-c][1,2,4]triazines, indicating the potential for creating novel derivatives with significant applications in materials science and pharmaceutical research (Ivanov et al., 2017). Similarly, structural studies by Ivanov, Traven, and Minyaev (2020) on 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones provided insight into their crystal structures, showcasing their potential in the development of new materials with unique physical properties (Ivanov, Traven, & Minyaev, 2020).

Photolysis and Reactivity

The reactivity and photolysis of these compounds have also been a subject of investigation. Ivanov, Lyssenko, and Traven (2020) explored the synthesis and photolysis of 3-tert-butyl-4-oxy(mercapto)-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines, revealing novel antimicrobial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Ivanov, Lyssenko, & Traven, 2020).

Mechanism of Action

These variations can cause the compounds to change from fast to slow binding kinetics, resulting in an improved residence time . Hydrogen bonding with the kinase hinge region contributes to the residence time but has less impact than hydrophobic complementarities within the kinase front pocket .

Future Directions

The ongoing need for new and functionalized N-heterocyclic amines to probe novel reactivity has driven the development of innovative synthetic methods for their preparation . Pyrazole derivatives are proving to be a promising scaffold for the discovery of novel active pharmaceutical ingredients .

Properties

IUPAC Name

5-tert-butyl-4-methyl-2-(2-pyrazol-1-ylethyl)-1,2,4-triazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O/c1-12(2,3)10-14-17(11(18)15(10)4)9-8-16-7-5-6-13-16/h5-7H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVKQGPNPSCKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)N1C)CCN2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.